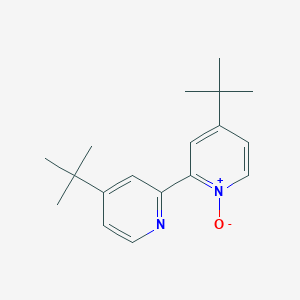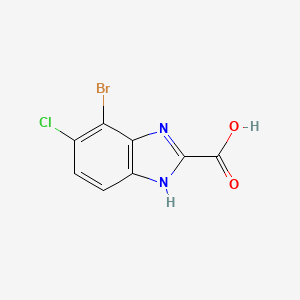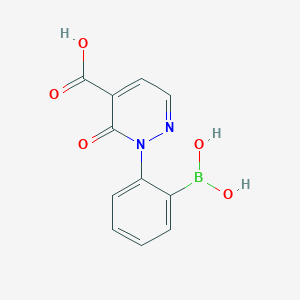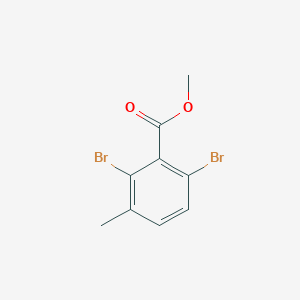![molecular formula C7H2F2I2O3 B13673185 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol is a chemical compound with the molecular formula C7H2F2I2O3. This compound is characterized by the presence of two fluorine atoms, two iodine atoms, and a dioxolane ring structure. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol typically involves the iodination of 2,2-Difluorobenzo[d][1,3]dioxol-4-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 5 and 7 positions of the benzodioxole ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding dihydro compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodioxole, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学研究应用
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine and iodine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
相似化合物的比较
Similar Compounds
2,2-Difluoro-5-iodobenzo[d][1,3]dioxol-4-ol: This compound is similar but contains only one iodine atom.
2,2-Difluorobenzo[d][1,3]dioxol-4-ol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2,2-Difluoro-benzo[1,3]dioxole-4-boronic acid: Contains a boronic acid group instead of iodine atoms, used in different types of chemical synthesis.
Uniqueness
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol is unique due to the presence of two iodine atoms, which enhance its reactivity and make it suitable for specific applications that require high reactivity and selectivity. The combination of fluorine and iodine atoms also imparts unique electronic properties to the compound, making it valuable in various research and industrial contexts.
属性
分子式 |
C7H2F2I2O3 |
|---|---|
分子量 |
425.89 g/mol |
IUPAC 名称 |
2,2-difluoro-5,7-diiodo-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C7H2F2I2O3/c8-7(9)13-5-3(11)1-2(10)4(12)6(5)14-7/h1,12H |
InChI 键 |
MKOKBIKLNZDECV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C2C(=C1I)OC(O2)(F)F)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


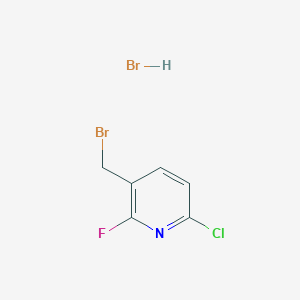
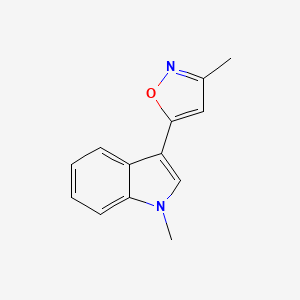
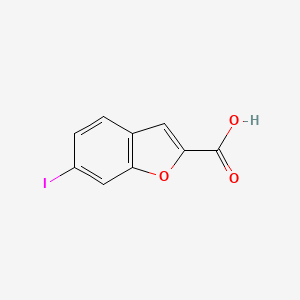
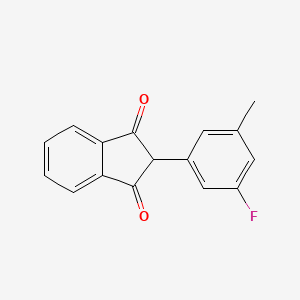
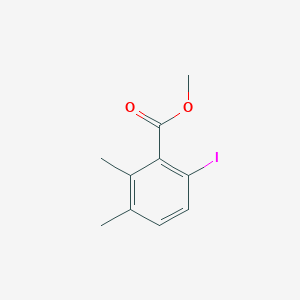
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)


